Cas no 2228754-92-3 (4-(3-bromoprop-1-en-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole)

4-(3-Bromoprop-1-en-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole is a brominated pyrazole derivative characterized by its reactive allylic bromide functionality and sterically hindered tert-butyl group. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex heterocyclic frameworks or functionalized pyrazole derivatives. The presence of the bromopropenyl moiety enables further modifications via cross-coupling reactions or nucleophilic substitutions, while the tert-butyl and methyl substituents enhance stability and influence regioselectivity in subsequent transformations. Its well-defined structure makes it suitable for applications in medicinal chemistry, agrochemical research, and materials science, where precise functionalization is critical. The compound is typically handled under inert conditions due to its sensitivity to moisture and light.
4-(3-bromoprop-1-en-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole structure
2228754-92-3 structure
Product Name:4-(3-bromoprop-1-en-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole
CAS No:2228754-92-3
MF:C11H17BrN2
MW:257.170081853867
CID:6052556
PubChem ID:165789591
Update Time:2025-09-20

4-(3-bromoprop-1-en-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-(3-bromoprop-1-en-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole
    • 2228754-92-3
    • EN300-1938837
    • Inchi: 1S/C11H17BrN2/c1-8(6-12)9-7-14(5)13-10(9)11(2,3)4/h7H,1,6H2,2-5H3
    • InChI Key: FZPWOIMLYJHMIG-UHFFFAOYSA-N
    • SMILES: BrCC(=C)C1=CN(C)N=C1C(C)(C)C

Computed Properties

  • Exact Mass: 256.05751g/mol
  • Monoisotopic Mass: 256.05751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 17.8Ų

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Additional information on 4-(3-bromoprop-1-en-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole

4-(3-bromoprop-1-en-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole (CAS No. 2228754-92-3)

4-(3-bromoprop-1-en-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole, with the CAS registry number 2228754-92-3, is a specialized organic compound that has garnered attention in the fields of organic synthesis and materials science. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The structure of this compound is characterized by a pyrazole ring substituted with a tert-butyl group at position 3, a methyl group at position 1, and a 3-bromopropenyl group at position 4. These substituents confer unique electronic and steric properties to the molecule, making it a valuable building block in various chemical reactions and applications.

The synthesis of 4-(3-bromoprop-1-en-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole typically involves multi-step processes that leverage modern organic chemistry techniques. Recent advancements in catalytic methods and transition metal-mediated reactions have enabled more efficient and selective pathways for constructing such complex molecules. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported in the literature to facilitate the formation of the propenyl bromide moiety. Additionally, microwave-assisted synthesis has emerged as a promising approach to accelerate reaction times while maintaining high yields and purity.

One of the most notable applications of this compound lies in its role as an intermediate in the synthesis of bioactive molecules. Pyrazoles are known for their ability to modulate various biological targets, including kinases, proteases, and ion channels. The presence of bromine in the propenyl group introduces additional reactivity, allowing for further functionalization through nucleophilic substitution or elimination reactions. Recent studies have explored the potential of this compound as a precursor for developing novel anti-inflammatory agents and anticancer drugs. For example, researchers have demonstrated that derivatives of this compound exhibit potent inhibitory activity against COX enzymes, which are key players in inflammation pathways.

Beyond medicinal chemistry, 4-(3-bromopropenyl)-substituted pyrazoles have also found utility in materials science. The rigid structure and electron-withdrawing properties of the pyrazole ring make it an attractive candidate for designing advanced materials such as coordination polymers and metal organic frameworks (MOFs). In a recent breakthrough, scientists reported the successful incorporation of this compound into MOFs that exhibit enhanced gas adsorption capabilities. The tert-butyl group contributes to steric hindrance, which can be exploited to tune pore sizes and improve selectivity for specific gas molecules.

In terms of physical properties, 4-(3-bromopropenyl)-substituted pyrazoles are generally stable under ambient conditions but may undergo thermal decomposition at elevated temperatures. The presence of bromine imparts a moderate degree of polarity to the molecule, influencing its solubility in common organic solvents such as dichloromethane and ethyl acetate. Spectroscopic techniques like NMR and IR have been employed to confirm the structural integrity of this compound during its characterization.

The environmental impact and safety profile of CAS No. 2228754-92-3 have also been subjects of recent scrutiny. Studies indicate that this compound exhibits low acute toxicity when administered via oral or dermal routes. However, its persistence in aquatic environments remains an area requiring further investigation. Regulatory bodies have emphasized the importance of implementing proper waste management practices to mitigate any potential risks associated with its use.

In conclusion, 4-(3-bromopropenyl)-substituted pyrazoles represent a versatile class of compounds with diverse applications across multiple disciplines. Ongoing research continues to uncover new avenues for their utilization, particularly in drug discovery and materials development. As scientific understanding deepens, it is anticipated that CAS No. 2228754-92-3 will play an increasingly significant role in advancing both fundamental research and industrial applications.

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